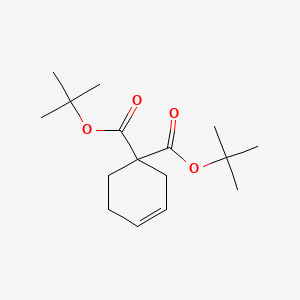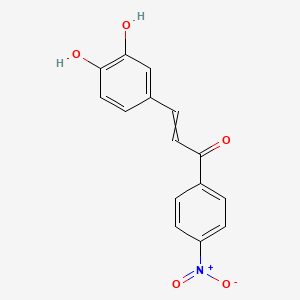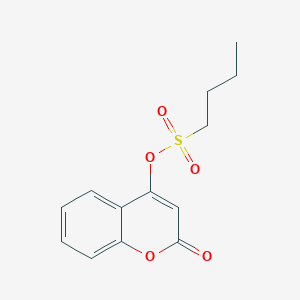![molecular formula C11H13BrN2O5 B12529171 1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene CAS No. 828934-44-7](/img/structure/B12529171.png)
1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene is an organic compound with the molecular formula C11H13BrN2O5 It is characterized by the presence of a bromopentyl group attached to a dinitrobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene typically involves the reaction of 2,4-dinitrophenol with 1,5-dibromopentane. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a highly oxidized state.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.
Reduction: The major products are the corresponding amino derivatives.
Oxidation: Oxidation products are less common but can include further oxidized nitro compounds.
Aplicaciones Científicas De Investigación
1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene involves its interaction with molecular targets through its functional groups. The bromopentyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(5-Bromopentyl)oxy]-4-fluorobenzene
- 1-[(5-Bromopentyl)oxy]-2,4-dimethylbenzene
- 1-[(5-Bromopentyl)oxy]-4-tert-butylbenzene
Uniqueness
1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene is unique due to the presence of both bromopentyl and dinitro functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds that may lack one of these functional groups.
Propiedades
Número CAS |
828934-44-7 |
|---|---|
Fórmula molecular |
C11H13BrN2O5 |
Peso molecular |
333.13 g/mol |
Nombre IUPAC |
1-(5-bromopentoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C11H13BrN2O5/c12-6-2-1-3-7-19-11-5-4-9(13(15)16)8-10(11)14(17)18/h4-5,8H,1-3,6-7H2 |
Clave InChI |
ZCWVSXOMBWEORP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)



![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)

![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)

![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)

![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)
